1,3,7-trimethyl-2-{[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-1H-indole
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Description
The study and synthesis of indole derivatives, including imidazo[1,2-a]pyridines and indoles, have significant scientific interest due to their diverse biological activities and potential applications in medicinal chemistry. These compounds often serve as key scaffolds for developing pharmaceuticals and materials with novel properties.
Synthesis Analysis
Synthesis approaches for similar indole derivatives involve multi-step reactions, including the formation of imidazo[1,2-a]pyridines and indoles through reactions with triethylamine and haloacetic acid amides. These methods highlight the complexity of synthesizing such molecules, requiring precise conditions and reagents for successful outcomes (Khalafy et al., 2002), (Degutis et al., 1985).
Molecular Structure Analysis
Indole derivatives exhibit diverse molecular structures, often characterized by NMR and X-ray crystallography. These techniques are crucial for determining the precise arrangement of atoms within the molecule, providing insights into its reactivity and interaction with biological targets. The structural determination supports the development of compounds with desired properties and activities.
Chemical Reactions and Properties
Indole and imidazo[1,2-a]pyridine derivatives undergo various chemical reactions, including cyclizations, rearrangements, and thionations. These reactions extend the chemical diversity of indole-based compounds, enabling the synthesis of molecules with novel functionalities and potential applications in drug discovery and development (Ščerbetkaitė et al., 2017), (Valaityte et al., 2004).
Mechanism of Action
The mechanism of action of indole and imidazole derivatives can vary widely depending on their specific structure and the biological system they interact with. They have been found to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Future Directions
properties
IUPAC Name |
[4-(1-methylimidazol-2-yl)piperidin-1-yl]-(1,3,7-trimethylindol-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O/c1-14-6-5-7-17-15(2)19(24(4)18(14)17)21(26)25-11-8-16(9-12-25)20-22-10-13-23(20)3/h5-7,10,13,16H,8-9,11-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCLYSXXRGQGREA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=C(N2C)C(=O)N3CCC(CC3)C4=NC=CN4C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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